4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid
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Overview
Description
4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid is an organic compound that features a benzoic acid core substituted with a cyanocyclohexylcarbamoyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid typically involves multiple steps:
Formation of the cyanocyclohexylcarbamoyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Attachment of the intermediate to the benzoic acid core: The intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Benzoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Shares the cyclohexyl group but lacks the benzoic acid core.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of the cyanocyclohexylcarbamoyl group.
3,5-Dichloro-4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoic acid: A closely related compound with additional chlorine substituents.
Uniqueness
4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid is unique due to the presence of both the cyanocyclohexylcarbamoyl and methoxy groups on the benzoic acid core, which can impart specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c17-11-16(8-2-1-3-9-16)18-14(19)10-22-13-6-4-12(5-7-13)15(20)21/h4-7H,1-3,8-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWXDMODNFNNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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